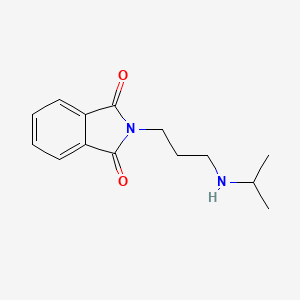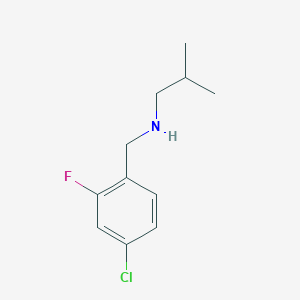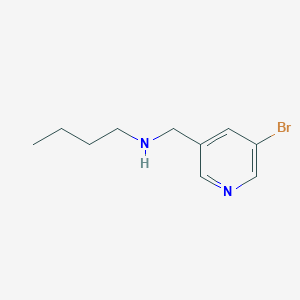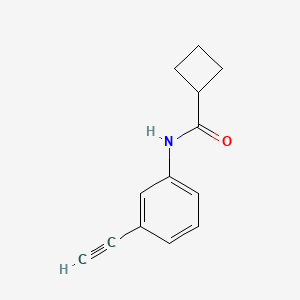
N-(3-ethynylphenyl)cyclobutanecarboxamide
概要
説明
N-(3-ethynylphenyl)cyclobutanecarboxamide: is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring an ethynyl group attached to a phenyl ring and a cyclobutanecarboxamide moiety, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Ethynylphenyl Intermediate: This step involves the introduction of an ethynyl group to a phenyl ring through a Sonogashira coupling reaction. The reaction conditions usually include a palladium catalyst, copper iodide as a co-catalyst, and an amine base in an inert atmosphere.
Cyclobutanecarboxamide Formation: The ethynylphenyl intermediate is then reacted with cyclobutanecarboxylic acid or its derivatives to form the final product. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-ethynylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.
Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
N-(3-ethynylphenyl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in the treatment of glioblastoma.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other functionalized compounds.
作用機序
The mechanism of action of N-(3-ethynylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. In the context of cancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity.
類似化合物との比較
N-(3-ethynylphenyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-(3-ethynylphenyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
N-(3-ethynylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-(3-ethynylphenyl)benzamide: Similar structure but with a benzamide moiety instead of a cyclobutanecarboxamide moiety.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs.
特性
IUPAC Name |
N-(3-ethynylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-5-3-8-12(9-10)14-13(15)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPGGPGSNVGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



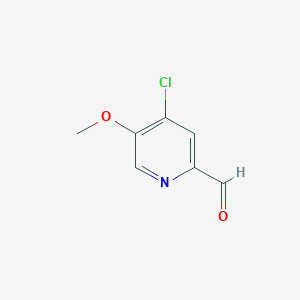
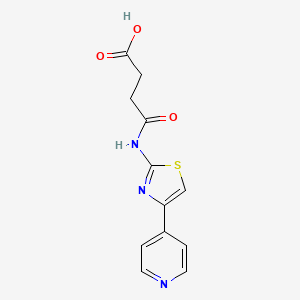
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)

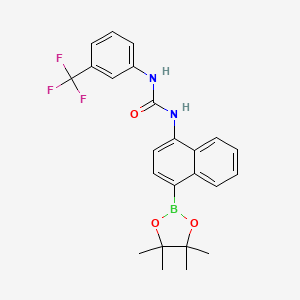
![1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B1399092.png)
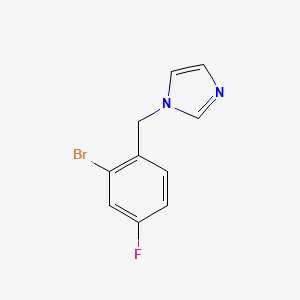
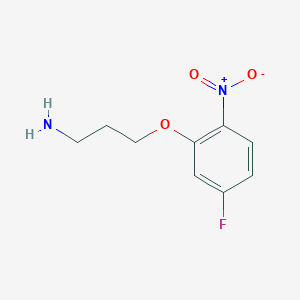
![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)

